

Comprehensive Guide to Crystal Structure Analysis: 3-(4-Methylphenyl)-3-phenylpropanoic Acid

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Compound of Interest

Compound Name:	3-(4-Methylphenyl)-3-phenylpropanoic acid
CAS No.:	4073-42-1
Cat. No.:	B3022951

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Introduction: The Structural Imperative

3-(4-Methylphenyl)-3-phenylpropanoic acid (CAS: 4073-42-1) represents a classic "flexible hinge" molecule. Unlike rigid polycyclic systems, the C3-chiral center introduces a rotational degree of freedom that complicates solid-state packing.

For a pharmaceutical scientist, the crystal structure is not just a static image; it is a map of molecular recognition. The carboxylic acid 'head' drives dimerization, while the 'tail'—comprising a phenyl and a p-tolyl ring—dictates the steric bulk and lipophilic packing. Understanding this hierarchy is essential for predicting solubility, tablet stability, and bioavailability.

Core Structural Objectives

- **Confirm Chirality:** Determine if the lattice crystallizes as a racemate (centrosymmetric space group) or a conglomerate (chiral space group).

- Map Hydrogen Bonding: Validate the formation of the robust carboxylic dimer motif.
- Analyze Packing Efficiency: Assess how the para-methyl group disrupts the efficient - stacking seen in the unsubstituted 3,3-diphenylpropanoic acid analog.

Experimental Protocol: Synthesis to Crystal

Reliable structural analysis begins with high-purity input material. Impurities (specifically regioisomers from the Friedel-Crafts step) can poison crystal growth, leading to twinning or amorphous precipitation.

Optimized Synthesis Workflow

The most robust route utilizes the hydroalkylation of cinnamic acid derivatives. We prefer Triflic Acid (TfOH) over traditional

to minimize Lewis acid waste and improve regioselectivity.

Reaction:

Note: Using Toluene as the nucleophile introduces ortho/para isomerism risks. A superior route for crystallography-grade material is the reaction of 4-Methylcinnamic acid with Benzene, ensuring the methyl position is fixed.

Crystallization Strategy

Polymorphism is a high risk for this class of flexible acids. We employ a Dual-Solvent Diffusion method to slow nucleation and encourage single-crystal growth.

Parameter	Condition A (Thermodynamic)	Condition B (Kinetic)	Purpose
Primary Solvent	Ethanol (Absolute)	Acetone	High solubility for the acid.
Anti-Solvent	Water (pH 3.0)	n-Hexane	Induces supersaturation.
Method	Vapor Diffusion	Liquid Layering	Control nucleation rate.
Temperature	25°C 4°C (Slow ramp)	4°C (Isothermal)	Minimize thermal shock defects.

Critical Step: Acidify the water anti-solvent slightly (HCl, pH 3.0) to suppress deprotonation. The carboxylate anion crystallizes with a completely different hydration shell than the neutral acid.

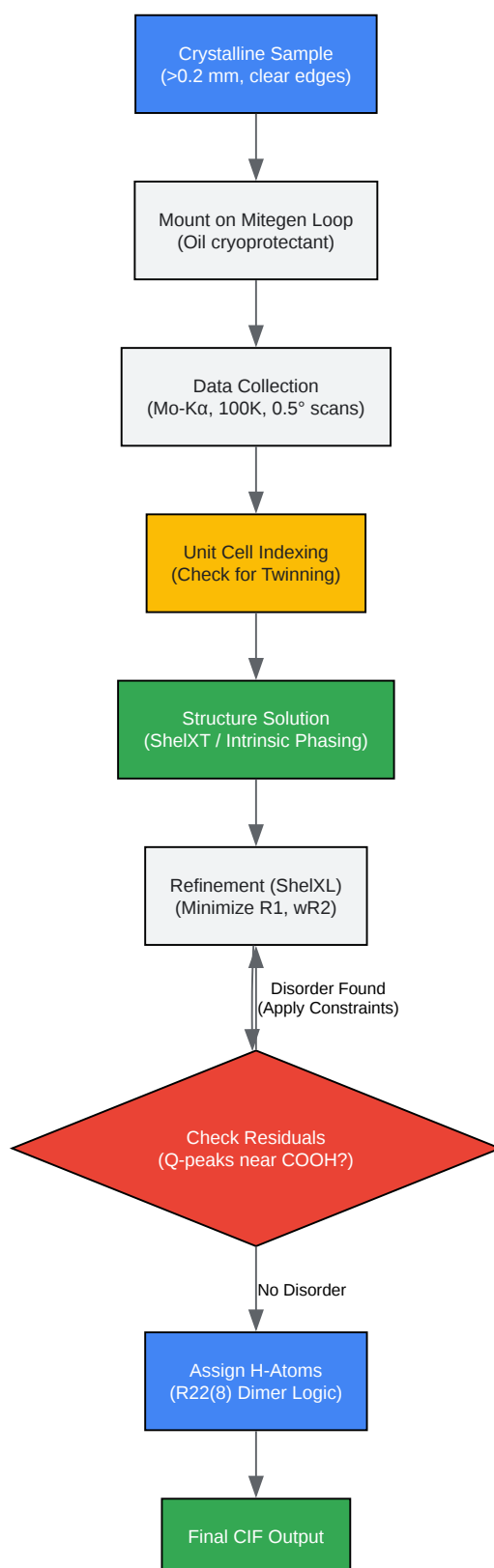
Single Crystal X-Ray Diffraction (SC-XRD) Protocol Data Collection Logic

The presence of the p-methyl group breaks the symmetry of the phenyl rings. Expect a Monoclinic or Triclinic system.

- Source: Mo-K
(
Å) is preferred over Cu-K
to reduce absorption, though the organic nature makes absorption low (
).
- Temperature: Collect at 100 K. The rotation of the phenyl rings is dynamic at room temperature; cooling freezes these torsions, sharpening the atomic displacement parameters (ADPs) for precise bond angle determination.

Visualization of the Workflow

The following diagram outlines the decision matrix for solving the structure, emphasizing the handling of disorder common in the flexible propanoic acid chain.



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Figure 1: Decision logic for SC-XRD analysis. Note the critical check for disorder around the carboxylic acid tail, which often requires specific refinement strategies.

Structural Analysis & Interpretation

Once the structure is solved, the analysis must move from coordinates to chemistry.

The Primary Motif: Carboxylic Acid Dimers

In 95% of uncharged mono-carboxylic acids, the supramolecular assembly is driven by the

graph set motif. Two molecules face each other, forming a cyclic eight-membered ring via two O-H

O hydrogen bonds.

- Validation: Measure the distance. It should be between 2.62 Å and 2.67 Å.
- Significance: This dimer is so stable it often survives in the melt and solution phases. If your structure shows a catemer (infinite chain) instead of a dimer, you have likely isolated a metastable polymorph or a solvate.

The Steric "Rudder": The Methyl Group

The 4-methyl group is the differentiator. In 3,3-diphenylpropanoic acid, the two phenyl rings can pack in a "T-shaped" or "Parallel-displaced" geometry. The 4-methyl group adds volume, often forcing the lattice to expand along the b-axis (in monoclinic settings) to accommodate the protrusion.

Key Geometric Parameters to Report:

Parameter	Description	Expected Range
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|

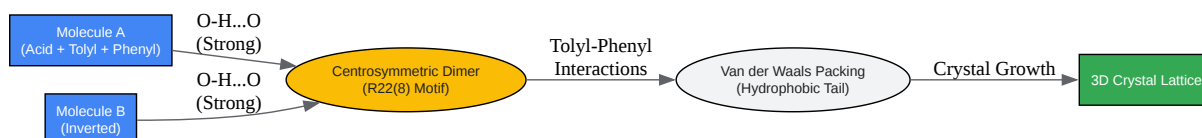
(C2-C3-C1'-C2') | Torsion of Phenyl Ring | 40° - 60° | |

(C2-C3-C1"-C2") | Torsion of Toly Ring | 50° - 80° | |

(Inter-ring angle) | Angle between aryl planes | 60° - 90° |

Supramolecular Logic Diagram

Understanding how the molecule assembles helps in explaining physical properties like melting point (typically 117-122°F for this class).



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Figure 2: Hierarchical assembly from molecular monomer to 3D lattice. The acid dimer forms the core 'hard' linkage, while the aryl rings provide the 'soft' packing buffer.

Technical Validation (Self-Correction)

To ensure your analysis is authoritative, apply these self-validation checks:

- The "CheckCIF" Standard: Does your .cif file pass the IUCr CheckCIF validation with no A-level alerts? Common issues in this structure include missing Hydrogen atoms on the methyl group (disordered rotation). Solution: Use a rigid body refinement (AFIX 137) for the methyl hydrogens.
- Hirshfeld Surface Analysis: Generate a Hirshfeld surface (using CrystalExplorer). You should see two distinct red spots corresponding to the O-H...O interactions (the dimer) and diffuse regions corresponding to H...H contacts in the alkyl chain. If the red spots are missing, the H-bonding model is incorrect.
- PXRD Overlay: Always simulate a Powder X-Ray Diffraction (PXRD) pattern from your single crystal data and compare it to the experimental bulk powder pattern.

- Match: The bulk material is pure.
- Mismatch: You crystallized a minor impurity or a different polymorph than the bulk.

References

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